Heat Capacity of Activation (ΔCP≠) for cis,cis-2,3-Dimethylcyclopropyl Bromide vs. 2,2-Dimethylcyclopropyl Bromide
The 2,3-cis,cis-dimethylcyclopropyl bromide (the cis isomer of 1-bromo-2,3-dimethylcyclopropane) exhibits a heat capacity of activation ΔCP≠ = −145 cal mol⁻¹ deg⁻¹ for hydrolysis in water, which is nearly three times more negative than that of the regioisomeric 2,2-dimethylcyclopropyl bromide (ΔCP≠ = −52 cal mol⁻¹ deg⁻¹) [1][2]. This large disparity indicates that the 2,3-substitution pattern, particularly in the cis configuration, leads to a transition state with significantly greater charge development and solvent reorganization.
| Evidence Dimension | Heat capacity of activation (ΔCP≠) for hydrolysis in water |
|---|---|
| Target Compound Data | ΔCP≠ = −145 cal mol⁻¹ deg⁻¹ (2,3-cis,cis isomer) |
| Comparator Or Baseline | 2,2-Dimethylcyclopropyl bromide: ΔCP≠ = −52 cal mol⁻¹ deg⁻¹ |
| Quantified Difference | ΔΔCP≠ = −93 cal mol⁻¹ deg⁻¹ (more negative by 93 units) |
| Conditions | Hydrolysis in water; temperature-dependence study |
Why This Matters
This large difference in ΔCP≠ directly affects reaction rate–temperature profiles, meaning substitution with the 2,2-isomer would lead to unpredictable kinetics and product outcomes in solvolysis-based synthetic sequences.
- [1] Singh, S.; Robertson, R. E. The hydrolysis of substituted cyclopropyl bromides in water. IV. The effect of vinyl and methyl substitution on ΔCP≠. Can. J. Chem. 1977, 55 (13), 2582-2588. View Source
- [2] Singh, S.; Robertson, R. E. Ion pairs and heat capacity of activation for 2,2-disubstituted cyclopropyl bromides. Can. J. Chem. 1976, 54 (8), 1241-1247. View Source
